BenchChemオンラインストアへようこそ!

Evogliptin HCl

DPP-4 inhibition IC50 comparison human plasma assay

Evogliptin HCl (CAS 1246960-27-9) is the hydrochloride salt of evogliptin (INN; code DA-1229), a small-molecule, competitive, reversible inhibitor of dipeptidyl peptidase-4 (DPP-4) within the gliptin class of oral antidiabetic agents. Developed by Dong-A ST, it received first regulatory approval in South Korea and subsequently in Russia, India, and Brazil for the management of type 2 diabetes mellitus (T2DM).

Molecular Formula C19H27ClF3N3O3
Molecular Weight 437.9 g/mol
CAS No. 1246960-27-9
Cat. No. B1671823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEvogliptin HCl
CAS1246960-27-9
SynonymsDA-1229;  DA 1229;  DA1229;  Evogliptin;  Evogliptin hydrochloride.
Molecular FormulaC19H27ClF3N3O3
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.Cl
InChIInChI=1S/C19H26F3N3O3.ClH/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20;/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27);1H/t12-,16-;/m1./s1
InChIKeyQHQXWMKKQNSBTC-VQZRABBESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Evogliptin HCl (CAS 1246960-27-9) – A High-Potency DPP-4 Inhibitor for Differentiated Type 2 Diabetes Research and Formulation


Evogliptin HCl (CAS 1246960-27-9) is the hydrochloride salt of evogliptin (INN; code DA-1229), a small-molecule, competitive, reversible inhibitor of dipeptidyl peptidase-4 (DPP-4) within the gliptin class of oral antidiabetic agents. Developed by Dong-A ST, it received first regulatory approval in South Korea (2015) and subsequently in Russia, India, and Brazil for the management of type 2 diabetes mellitus (T2DM) [1]. In vitro, evogliptin inhibits recombinant human DPP-4 with an IC50 of 0.980 nM and a Ki of 0.525 nM, and exhibits high selectivity over the structurally related off-target proteases DPP-8 (≈7,898-fold) and DPP-9 (≈6,058-fold) [2]. At the recommended clinical dose of 5 mg once daily, evogliptin sustains >80% DPP-4 inhibition over the full 24-hour dosing interval, with an elimination half-life of approximately 32–40 hours and an absolute oral bioavailability of 50.2% [3]. Its balanced metabolic profile (CYP3A4-mediated oxidation and UGT2B7-mediated glucuronidation, with major inactive metabolites) and near-equal urinary (46.1%) and fecal (42.8%) excretion distinguish it from predominantly renally cleared gliptins [3].

Why Evogliptin HCl Cannot Be Interchanged with Other DPP-4 Inhibitors Without Quantitative Risk


Despite sharing a common DPP-4 inhibitory mechanism, clinical and preclinical evidence demonstrates that the licensed gliptins diverge profoundly in intrinsic target potency, isozyme selectivity, elimination half-life, primary metabolic pathway, transporter substrate profile, and route of excretion [1]. These pharmacological distinctions have direct clinical consequences: evogliptin achieves glycemic control at 5 mg once daily—a 20-fold lower mass dose than sitagliptin (100 mg)—underpinned by an approximately 4.5-fold greater potency against human plasma DPP-4 in head-to-head assays [2]. The short half-lives of vildagliptin (2–3 h) and saxagliptin (≈2.5 h) necessitate twice-daily or metabolite-dependent coverage, while evogliptin's 32–40-hour half-life supports once-daily dosing with sustained target engagement [1]. Further, evogliptin's mixed renal and hepatic elimination routes, combined with its clean CYP inhibition profile, create a distinct drug-drug interaction (DDI) risk landscape compared to both renally-dominated agents (sitagliptin, alogliptin) and CYP3A4-dependent saxagliptin [3]. These multidimensional differences render simple agent-for-agent or dose-for-dose substitution scientifically unjustified and clinically hazardous.

Evogliptin HCl – Quantitative Differentiation Evidence vs. Closest DPP-4 Inhibitor Comparators


1. Evogliptin HCl Exhibits ~4.5-Fold Greater Potency Against Human Plasma DPP-4 than Sitagliptin in Direct Head-to-Head Assay

In a direct, same-assay comparison of inhibitory potency against human plasma DPP-4 activity, evogliptin demonstrated an IC50 of 7.5 nM (3.0 ng/mL) and an IC80 of 16.9 nM (6.8 ng/mL), compared to sitagliptin values of 34.1 nM (13.9 ng/mL) and 113.7 nM (46.3 ng/mL), respectively [1]. This ~4.5-fold greater potency at the IC50 level is consistent with the ~18-fold difference observed in recombinant enzyme assays (evogliptin IC50 0.98 nM [2] vs. sitagliptin IC50 18 nM ) and translates clinically, where evogliptin 5 mg once daily achieves non-inferior HbA1c reduction to sitagliptin 100 mg once daily in randomized controlled trials [3]. The distinctive ter-butoxy substituent of evogliptin engages Arg125 of human DPP-4 via a hydrophobic interaction not present in the sitagliptin-DPP-4 complex, providing a structural rationale for the potency differential [1].

DPP-4 inhibition IC50 comparison human plasma assay intrinsic potency

2. Evogliptin HCl Surpasses Moderate-Selectivity Gliptins by ~60-Fold in DPP-8/9 Selectivity – A Safety-Relevant Comparator Dimension

In vitro selectivity profiling reveals that evogliptin achieves approximately 7,898-fold selectivity for DPP-4 over DPP-8 and approximately 6,058-fold over DPP-9 [1]. This places evogliptin in the high-selectivity tier alongside alogliptin (>14,000-fold [2]) and linagliptin (>10,000-fold [2]), while exceeding the selectivity margins of vildagliptin (~100-fold [2]), saxagliptin (~100-fold [2]), and sitagliptin (>2,600-fold [2]) by factors of ~60-fold and ~3-fold, respectively. Inhibition of DPP-8 and DPP-9 has been linked in preclinical toxicology studies to alopecia, thrombocytopenia, splenomegaly, and impaired immune function—toxicities not associated with DPP-4 inhibition alone [1]. The quantitative selectivity advantage over moderate-selectivity agents therefore represents a mechanistically grounded safety differentiation with direct relevance to clinical risk management.

DPP-4 selectivity DPP-8 DPP-9 off-target safety isozyme profiling

3. Evogliptin HCl's Extended 32–40 Hour Half-Life Enables True Once-Daily Target Coverage, Contrasting with Short-Half-Life Gliptins

The mean elimination half-life (t1/2) of evogliptin ranges from 32.5 to 39.8 hours in healthy subjects, with sustained DPP-4 inhibition exceeding 80% maintained over the full 24-hour dosing interval at the 5 mg clinical dose [1]. In comparative terms, evogliptin's half-life exceeds that of vildagliptin (2–3 h [2]), saxagliptin (~2.5 h [2]), and sitagliptin (12.5 h [2]) by factors of approximately 13–16×, 13–16×, and 2.6–3.2×, respectively. The clinical consequence is pharmacodynamically meaningful: vildagliptin requires twice-daily dosing (50 mg bid) to sustain adequate DPP-4 inhibition, whereas evogliptin's once-daily 5 mg regimen achieves >80% enzyme inhibition for 24 hours without relying on active metabolite contributions [1]. Alogliptin (t1/2 ~20 h [2]) approaches but does not match this duration.

elimination half-life once-daily dosing pharmacokinetics DPP-4 inhibition duration trough coverage

4. Evogliptin HCl Demonstrated a 3.1-Fold Lower Hypoglycemia Incidence than Sitagliptin in a 24-Week Head-to-Head Pivotal Trial

In a 24-week, multicenter, randomized, double-blind, double-dummy, active-controlled trial (N = 222) comparing evogliptin 5 mg versus sitagliptin 100 mg as add-on therapy to stable metformin, hypoglycemic events—predominantly mild in severity—were reported in 0.9% of evogliptin-treated patients compared to 2.8% of sitagliptin-treated patients [1]. This 3.1-fold lower incidence occurred in the context of non-inferior glycemic efficacy: mean HbA1c changes were −0.59% and −0.65%, respectively, with a between-group difference of 0.06% (95% CI −0.10 to 0.22) [1]. The lower hypoglycemia rate with evogliptin was observed without any sacrifice in glycemic control, distinguishing it in a safety dimension that is clinically meaningful for T2DM populations where hypoglycemia avoidance is a treatment priority.

hypoglycemia incidence clinical safety head-to-head RCT sitagliptin comparator add-on metformin

5. Evogliptin HCl Has Zero CYP Enzyme Inhibition Across 7 Major Isoforms, Minimizing Perpetrator DDI Liability vs. CYP-Dependent Gliptins

Comprehensive in vitro CYP profiling demonstrates that evogliptin does not inhibit CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4, nor does it induce CYP1A2, 2B6, or 3A4 [1]. As a CYP3A4 substrate, evogliptin exposure can be modulated by strong CYP3A4 inhibitors (clarithromycin: Cmax +116.5%, AUC +89.6% [2]) and inducers (rifampicin: AUC −61.8% without significant Cmax change [3]), but evogliptin itself does not alter the pharmacokinetics of co-administered CYP-substrate drugs such as metformin (OCT1/OCT2 substrate) [1]. This clean perpetrator profile contrasts with saxagliptin, which is metabolized by CYP3A4 to an active metabolite (BMS-510849) that retains ~50% DPP-4 inhibitory potency and introduces additional interaction variables [4]. In polypharmacy contexts characteristic of T2DM, a zero-CYP-inhibition profile offers a material risk-reduction advantage.

CYP inhibition drug-drug interaction polypharmacy CYP3A4 substrate transporter profile

6. Evogliptin HCl's Balanced Renal/Hepatic Excretion (46:43) Provides Dose Adjustment Flexibility in Renal Impairment vs. Predominantly Renally Cleared Gliptins

A mass balance study using [14C]-evogliptin in healthy subjects demonstrated that 46.1% of total radioactivity is recovered in urine and 42.8% in feces over 240 hours, indicating balanced renal and hepatic/biliary elimination pathways [1]. In contrast, sitagliptin is excreted >80% unchanged in urine [2], alogliptin >70% renally [2], and vildagliptin predominantly via renal excretion of hydrolysis products [2]. Linagliptin represents the opposite extreme, with <7% renal excretion and predominant enterohepatic elimination [2]. Evogliptin occupies an intermediate position that is pharmacokinetically advantageous: while plasma exposure increases with decreasing renal function (consistent with partial renal clearance) [3], the substantial non-renal clearance component (hepatic metabolism via CYP3A4 and UGT2B7, biliary excretion of M7 and M8 metabolites [1]) provides a buffer against extreme accumulation in severe renal impairment—a feature not shared by sitagliptin or alogliptin, which require mandatory dose reduction in moderate-to-severe renal impairment [2].

renal impairment excretion pathway mass balance hepatic metabolism dose adjustment

Prioritized Application Scenarios for Evogliptin HCl Based on Quantitative Differentiation Evidence


1. Polypharmacy DDI Risk Assessment Studies in T2DM – Selecting a DPP-4 Inhibitor with Minimal CYP Perpetrator Liability

Evogliptin HCl is the preferred DPP-4 inhibitor candidate for in vitro and clinical DDI studies in T2DM polypharmacy models. Its documented zero-inhibition profile across all seven major CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) and absence of transporter inhibition (OAT1, OAT3, OCT2, OATP1B1, OATP1B3, P-gp, BCRP) [1] provide a clean baseline for co-medication interaction screening. This contrasts with saxagliptin, whose CYP3A4-dependent active metabolite introduces confounding variables in interaction study design [2]. Researchers evaluating DDI potential in multi-drug antihyperglycemic regimens should prioritize evogliptin to minimize perpetrator-driven signal noise.

2. Once-Daily DPP-4 Inhibitor Formulation Development Requiring Sustained 24-Hour Target Engagement

With an elimination half-life of 32–40 hours and sustained >80% plasma DPP-4 inhibition across the full 24-hour dosing interval at 5 mg [1], evogliptin HCl is the superior starting scaffold for once-daily monotherapy or fixed-dose combination (FDC) product development. This contrasts with vildagliptin (t1/2 2–3 h, requiring bid dosing [2]) and saxagliptin (~2.5 h, reliant on active metabolite for duration [2]). The EVOLUTION INDIA head-to-head trial confirmed that 5 mg evogliptin achieves equivalent glycemic efficacy to 100 mg sitagliptin at a 20-fold lower mass dose [3], offering formulation advantages in tablet size reduction and FDC compatibility with metformin.

3. Clinical Trial Design or Formulary Evaluation Prioritizing Hypoglycemia Safety in T2DM Populations

For clinical trial protocols or institutional formulary assessments where hypoglycemia incidence is a primary safety endpoint, evogliptin HCl offers a quantifiable advantage. The 24-week head-to-head RCT versus sitagliptin demonstrated a 3.1-fold lower hypoglycemia rate (0.9% vs 2.8%) at non-inferior glycemic efficacy [1]. This differential supports evogliptin as the DPP-4 inhibitor of choice in studies or healthcare settings serving populations at elevated hypoglycemia risk, including elderly patients, those with irregular meal patterns, or those with renal impairment where the balanced renal/hepatic excretion [2] provides an additional PK safety margin.

4. Preclinical DPP-4 Selectivity Screening and Safety Pharmacology Studies

Evogliptin HCl serves as an optimal high-selectivity reference standard for DPP-4 inhibitor screening panels. Its selectivity margins of 7,898-fold over DPP-8 and 6,058-fold over DPP-9 [1] position it alongside alogliptin and linagliptin as a benchmark for maximal target specificity, while its structural distinction from these agents (piperazinone core with a ter-butoxy substituent engaging Arg125 of DPP-4 [2]) provides a chemically orthogonal comparator. The MIMS prescribing information provides validated assay IC50 values (DPP-4: 0.980 nM; Ki: 0.525 nM [1]) suitable for use as inter-laboratory calibration standards in DPP-4 enzyme inhibition assays.

Quote Request

Request a Quote for Evogliptin HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.